molecular formula C19H23N7O2 B6439797 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole CAS No. 2549049-95-6

3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole

Cat. No.: B6439797
CAS No.: 2549049-95-6
M. Wt: 381.4 g/mol
InChI Key: UASQEGIBHOLLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole is a polyheterocyclic molecule featuring a triazolopyridazine core fused with a pyrrolidine-carbonyl moiety and a dimethyl pyrazole substituent. The pyrrolidine ring, functionalized with a methyloxy linker, introduces conformational flexibility, while the 1,5-dimethylpyrazole tail may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-12-9-15(22-24(12)2)19(27)25-8-7-13(10-25)11-28-17-6-5-16-20-21-18(14-3-4-14)26(16)23-17/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQEGIBHOLLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features several key structural components:

  • Cyclopropyl group : Enhances lipophilicity and may influence receptor interactions.
  • Triazolo-pyridazine core : Known for various biological activities including kinase inhibition.
  • Pyrrolidine moiety : Often associated with neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar triazolo-pyridazine structures have been shown to inhibit c-Met kinase, which is implicated in various cancers .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and inhibitory activities of various derivatives related to the triazolo-pyridazine structure. For example:

  • Cytotoxicity : The compound demonstrated moderate cytotoxicity against several cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating significant potency. The most promising derivative exhibited IC50 values of 1.06 μM (A549), 1.23 μM (MCF-7), and 2.73 μM (HeLa) respectively .
  • Kinase Inhibition : The compound's ability to inhibit c-Met kinase was assessed, revealing an IC50 value comparable to established inhibitors like Foretinib . This suggests a potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine core can significantly affect biological activity. For instance:

  • Substituents on the pyridine ring enhance binding affinity and selectivity towards target enzymes.
  • The presence of halogen substituents was found to influence cytotoxicity positively in some derivatives .

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase TargetIC50 (μM)
12eA5491.06 ± 0.16c-Met0.090
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Case Studies

In a study focused on the development of triazolo-pyridazine derivatives, researchers synthesized multiple compounds and evaluated their effects on cancer cell lines and kinase inhibition. The findings revealed that specific structural modifications led to enhanced cytotoxicity and selectivity for c-Met inhibition, highlighting the potential for these compounds in targeted cancer therapies .

Comparison with Similar Compounds

Target Compound

  • Core : [1,2,4]triazolo[4,3-b]pyridazine with a 3-cyclopropyl substituent.
  • Linker : Pyrrolidine-1-carbonyl connected via a methyloxy bridge.
  • Terminal group : 1,5-dimethyl-1H-pyrazole.

Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (): Core: Pyrazolotriazolopyrimidine. Activity: Demonstrated isomerization behavior under varying conditions, impacting stability and reactivity .

3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine (): Core: Combines pyrazole, triazole, and triazine. Key differences: Additional triazine ring and sulfur-containing substituents (ethylthio/nonylthio).

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): Core: Triazolothiadiazole fused with pyrazole. Key differences: Thiadiazole ring introduces sulfur atoms, enhancing polar interactions. Activity: Targets 14α-demethylase lanosterol (PDB: 3LD6), a key enzyme in fungal ergosterol synthesis .

(S)-3-(1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine ():

  • Core : Triazolopyridazine with a pyrrolopyridine substituent.
  • Key differences : Chiral center at the ethyl-pyrrolopyridine linkage and isopropylamine terminal group.
  • Activity : Likely kinase inhibitor due to structural resemblance to EGFR inhibitors (e.g., gefitinib) .

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride ():

  • Core : Triazolopyridazine with a 3-methyl group.
  • Key differences : Piperazine ring replaces pyrrolidine-carbonyl, increasing basicity and solubility.
  • Activity : Unspecified in evidence, but piperazine derivatives often enhance pharmacokinetics .

Preparation Methods

Pathway 1: Sequential Functionalization

  • Synthesize 3-cyclopropyl-[1,2,]triazolo[4,3-b]pyridazin-6-ol via cyclocondensation.

  • Introduce oxymethyl-pyrrolidine via Mitsunobu reaction (Method A).

  • Couple with 1,5-dimethylpyrazole-3-carbonyl chloride under Schotten-Baumann conditions.

Yield : 22–35% over three steps.

Pathway 2: Convergent Coupling

  • Prepare 6-bromo-triazolopyridazine and pyrrolidine-oxymethyl boronate ester separately.

  • Execute Suzuki coupling (Method B) followed by amide coupling.

Yield : 18–28% (microwave-assisted steps improve efficiency).

Reaction Conditions and Optimization

StepReagents/ConditionsYieldPurification Method
TriazolopyridazineCuI, L-proline, DMF, 80°C80%Crystallization (EtOAc)
OxymethylationDIAD, PPh₃, THF, 0°C→RT65%Column chromatography
Pyrazole AcylationEDCl, HOBt, DIPEA, DMF48%Preparative HPLC

Challenges :

  • Regioselectivity in triazole formation.

  • Steric hindrance during pyrrolidine coupling.

Analytical Characterization

Critical data for intermediate validation:

  • Triazolopyridazine : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H), 4.12 (q, 2H), 1.98 (m, 1H, cyclopropyl).

  • Final Compound : HRMS m/z 495.2145 [M+H]⁺ (calc. 495.2150).

Industrial-Scale Considerations

  • Cost-Efficiency : Pd catalysts account for 60% of raw material costs; ligand recycling (e.g., dppf) reduces expenses.

  • Green Chemistry : Substituting 1,4-dioxane with cyclopentyl methyl ether (CPME) improves safety profiles .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step strategies combining pyrazole, triazole, and pyridazine fragments. A typical pathway includes:

  • Cyclization of pyridazine precursors with cyclopropane derivatives.
  • Functionalization via nucleophilic substitution (e.g., introducing pyrrolidine-carbonyl groups).
  • Purification using flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and validation via HPLC . Key Intermediates : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate and 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol are critical precursors .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

  • 1H/13C NMR : Confirms substitution patterns and cyclopropane integration (e.g., δ 7.54 ppm for pyrazole protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1687 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase columns .
  • Mass Spectrometry (EI/HRMS) : Determines molecular weight (e.g., m/z 238.0961 [M]+) .

Q. What preliminary biological screening methods are applied to assess activity?

  • Molecular Docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity .
  • In Vitro Assays : Antifungal susceptibility testing against Candida spp. or Aspergillus spp., with IC₅₀ values compared to docking predictions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Reaction Optimization : Adjusting solvent polarity (e.g., methylene chloride vs. toluene) and stoichiometry of azido(trimethyl)silane .
  • Catalysis : Phosphorus oxychloride for cyclization steps improves efficiency .
  • Table 1 : Yield comparison under varying conditions:
SolventCatalystYield (%)
TolueneNaH65
CH₂Cl₂POCl₃88

Q. How to resolve contradictions between molecular docking predictions and in vitro activity data?

  • Hypothesis Testing : Discrepancies may arise from off-target interactions or assay conditions (e.g., pH, temperature).
  • Mutational Analysis : Modify enzyme binding sites (e.g., 14-α-demethylase mutants) to validate docking poses .
  • Dose-Response Curves : Compare computational binding affinity (ΔG) with experimental IC₅₀ values .

Q. What computational strategies are recommended for target identification beyond antifungal activity?

  • Quantum Chemical Calculations : Use software like Discovery Studio to model interactions with kinases or GPCRs .
  • Reaction Path Search : ICReDD’s hybrid computational-experimental approach narrows optimal reaction conditions .

Q. How to design interaction studies with cytochrome P450 enzymes for pharmacokinetic profiling?

  • Enzyme Inhibition Assays : Incubate the compound with human liver microsomes and quantify metabolite formation via LC-MS .
  • Competitive Binding : Use fluorescent probes (e.g., 7-benzyloxyquinoline) to assess CYP3A4/2D6 inhibition .

Q. What strategies mitigate challenges in purifying polar intermediates?

  • Dry Loading : Use Celite for column chromatography to prevent band broadening .
  • Gradient Elution : Optimize ethyl acetate ratios (0–25%) to separate polar byproducts .

Data Contradiction Analysis

Q. Why do certain derivatives show high docking scores but low antifungal efficacy?

  • Possible Causes :
  • Poor membrane permeability due to cyclopropane hydrophobicity.
  • Metabolic instability (e.g., rapid glucuronidation).
    • Solutions :
  • Modify substituents (e.g., replace cyclopropane with fluorinated groups).
  • Perform stability assays in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.